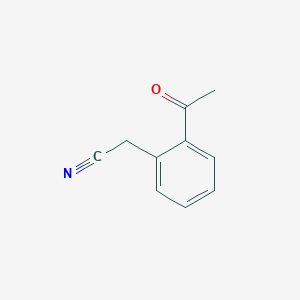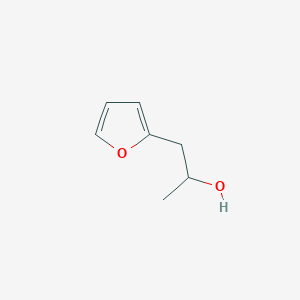
2-Acetylphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylphenylacetonitrile, also known as ALPHA-ACETYLPHENYLACETONITRILE, is a chemical compound with the molecular formula C10H8NO . It has a molecular weight of 158.18 . It is also known as 2-Phenylacetoacetonitrile .
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . A novel method for the synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn 30.1 Cr 4.3 /γ-Al 2 O 3 was established .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Advanced computational insights can also be used for integrated structural, functional, and ADMET analysis .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various techniques such as NMR, FTIR, Raman, UV-Vis, and MS (GC) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 92-94 °C (lit.) . More detailed properties can be analyzed using various techniques such as dynamic mechanical analysis (DMA) and other physico-chemical material properties analysis methods .Aplicaciones Científicas De Investigación
1. Novel Photochemical Hydrolysis to Amides
2-Acetylphenylacetonitrile has been studied for its potential in novel photochemical reactions. A study by Lu, Bovonsombat, & Agosta (1996) demonstrated that irradiation of o-acetylphenylacetonitriles leads to photohydrolysis, resulting in the formation of ketal amides. This study highlights the unique reactivity of this compound under specific conditions, expanding its potential applications in synthetic organic chemistry.
2. Antitumor Activity of Derivatives
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antitumor properties. For instance, Khalifa & Algothami (2020) reported the synthesis of novel 2-aminothiophene derivatives using this compound, which demonstrated inhibitory effects on human tumor cell lines. These findings indicate the potential utility of this compound derivatives in developing new antitumor agents.
3. Biocatalysis in Non-Traditional Media
In the field of biocatalysis, this compound has been employed in non-conventional media. Rodríguez, Gonzalo, Pazmiño, Fraaije, & Gotor (2008) explored the enantioselective resolution of racemic ketones using phenylacetone monooxygenase in the presence of organic cosolvents. This study showcases the potential of this compound in facilitating enzyme-catalyzed reactions under diverse conditions.
4. Role in Solvent Chemistry
This compound's impact extends to solvent chemistry as well. Research by Alvarez, Llerena Suster, & McCarthy (2014) revealed that acetonitrile, a closely related compound, is an ideal solvent for various organic reactions and is significant in the study of protein behavior in solvent media using computational methods. These insights are crucial for understanding the solvent properties of related nitriles, including this compound.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-acetylphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISFSKYAUGJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2448597.png)


![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-phenylcyclopentyl)methanone;hydrochloride](/img/structure/B2448601.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide](/img/structure/B2448603.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2448606.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B2448607.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2448610.png)

